![molecular formula C21H18O3 B3433126 2-Benzyloxy-benzoic Acid Benzyl Ester CAS No. 14389-87-8](/img/structure/B3433126.png)
2-Benzyloxy-benzoic Acid Benzyl Ester
Overview
Description
2-Benzyloxy-benzoic Acid Benzyl Ester is a type of benzyl ester . It is also known as Salicylic acid benzyl ether . Its molecular formula is C14H12O3 , and it has an average mass of 228.243 Da .
Synthesis Analysis
Benzyl esters, including this compound, can be synthesized through various methods. One such method involves the esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols, which provides products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The structure is based on its molecular formula, C14H12O3 .Chemical Reactions Analysis
Esters, including this compound, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s benzylic structure suggests it may be well-absorbed and distributed in the body, as many benzylic compounds are known to exhibit good bioavailability .
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxy-benzoic Acid Benzyl Ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .
Advantages and Limitations for Lab Experiments
2-Benzyloxy-benzoic Acid Benzyl Ester has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, one of the main limitations of using this compound in laboratory experiments is that it is highly reactive and can react with other compounds to produce unwanted by-products.
Future Directions
There are a number of potential future directions for the use of 2-Benzyloxy-benzoic Acid Benzyl Ester in scientific research. One potential direction is the use of this compound as a starting material in the synthesis of new pharmaceuticals, agrochemicals and industrial chemicals. Additionally, this compound could be used in the development of new catalysts and reagents for use in a variety of chemical reactions. Furthermore, this compound could be used in the development of new treatments for various diseases, such as cancer and infectious diseases. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Scientific Research Applications
2-Benzyloxy-benzoic Acid Benzyl Ester is widely used in scientific research as a reagent, a catalyst and a building block for synthesizing new compounds. It is used in the synthesis of a variety of pharmaceutically active compounds such as antibiotics, anti-cancer drugs and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals, such as herbicides, insecticides and fungicides. In addition, this compound is used in the synthesis of industrial chemicals, such as polymers, surfactants and dyes.
Safety and Hazards
2-Benzyloxy-benzoic Acid Benzyl Ester may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
benzyl 2-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPKILWQXALOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283688 | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14389-87-8 | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14389-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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